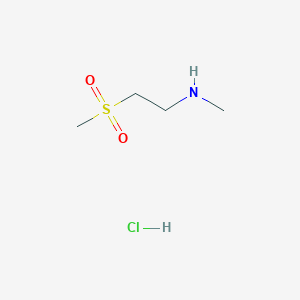

n-Methyl-2-(methylsulfonyl)-ethanamine hcl

Descripción general

Descripción

N-Methyl-2-(methylsulfonyl)-ethanamine hcl is a useful research compound. Its molecular formula is C4H12ClNO2S and its molecular weight is 173.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

n-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride, commonly referred to as n-Methyl-2-(methylsulfonyl)ethanamine or its CAS number 49773-20-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its effects on various biological systems.

- Molecular Formula : C₃H₉NO₂S

- Molecular Weight : 123.17 g/mol

- CAS Number : 49773-20-8

Biological Activity Overview

The biological activity of n-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride has been investigated in various contexts, primarily focusing on its role as a potential therapeutic agent. The compound exhibits several pharmacological properties:

- Cytotoxicity : Studies have shown that n-Methyl-2-(methylsulfonyl)-ethanamine can induce cytotoxic effects in certain cancer cell lines. For instance, it has demonstrated significant activity against melanoma and other tumor cells, indicating its potential as an antitumor agent .

- Mechanism of Action : The compound's mechanism appears to involve modulation of pre-mRNA splicing and inhibition of tubulin assembly, which are critical processes in cell division and proliferation. This disruption leads to mitotic arrest and subsequent cell death in treated cells .

- Selectivity : Research indicates that n-Methyl-2-(methylsulfonyl)-ethanamine exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer drugs .

Table 1: Summary of Cytotoxicity Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SK-MEL-2 | 39 | Inhibition of tubulin assembly |

| HeLa | 50 | Disruption of microtubule dynamics |

| PC-3 | 142 | Induction of apoptosis via splicing modulation |

Data compiled from various studies demonstrating the cytotoxic effects of n-Methyl-2-(methylsulfonyl)-ethanamine on different cancer cell lines .

Pharmacodynamics

The pharmacodynamics of n-Methyl-2-(methylsulfonyl)-ethanamine suggest that it interacts with specific cellular targets involved in cancer progression. The compound's ability to inhibit key enzymes involved in the splicing process makes it a candidate for further development as an antitumor agent.

Safety Profile

While the compound shows promise in therapeutic applications, safety assessments are crucial. It is classified with warnings for skin irritation and serious eye damage, necessitating careful handling in laboratory settings .

Aplicaciones Científicas De Investigación

Pharmacological Applications

a. Inhibitors of Calmodulin-Dependent Kinases

Recent studies have identified n-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride as a potential selective inhibitor of calmodulin-dependent kinases (CaMKs). These kinases play a crucial role in various cellular processes, including insulin signaling. In vivo studies demonstrated that compounds similar to n-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride could restore insulin sensitivity in diet-induced obesity models, suggesting its potential for treating metabolic disorders .

b. HDAC Inhibition

The compound has also been investigated for its histone deacetylase (HDAC) inhibitory properties, which are relevant for the treatment of autoimmune diseases and cancers. Research indicates that HDAC inhibitors can modify gene expression and have therapeutic effects in conditions such as multiple sclerosis and rheumatoid arthritis .

Organic Synthesis

a. Intermediate in Drug Development

n-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the preparation of quinazoline derivatives, which have shown promise in treating different types of cancer due to their ability to inhibit specific kinases involved in tumor growth . The synthesis process typically involves reactions with other chemical entities under controlled conditions to yield high-purity products.

b. Synthesis Protocols

The following table summarizes key synthesis protocols involving n-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride:

| Reaction Type | Reagents Used | Yield (%) | Conditions |

|---|---|---|---|

| Quinazoline Synthesis | 5-[4-(tetrahydro-2H-pyran-2-yloxy)quinazoline] | 80 | Dichloromethane, room temperature |

| HDAC Inhibitor Development | Various sulfonyl halides | 75 | Toluene, nitrogen atmosphere |

| Antiproliferative Agent Synthesis | Cyanoacetamide, benzaldehyde | 59 | Refluxing ethanol |

Toxicology and Safety Profile

In evaluating the safety profile of n-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride, studies have indicated moderate toxicity levels with specific hazard statements regarding skin and eye irritation . It is crucial for researchers to handle this compound under appropriate safety protocols to mitigate risks associated with exposure.

Case Studies

a. Insulin Sensitivity Restoration

In a notable case study, mice with diet-induced obesity were treated with derivatives of n-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride, leading to significant improvements in glucose control and insulin sensitivity compared to control groups . This highlights the compound's potential therapeutic role in managing metabolic disorders.

b. Autoimmune Disease Treatment

Another case study focused on the efficacy of HDAC inhibitors derived from n-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride in reducing symptoms associated with autoimmune diseases like rheumatoid arthritis. The results suggested a marked reduction in inflammation and improvement in clinical symptoms among treated subjects .

Propiedades

IUPAC Name |

N-methyl-2-methylsulfonylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S.ClH/c1-5-3-4-8(2,6)7;/h5H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKCJAHACDMXGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCS(=O)(=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.